molecular formula C21H20N4 B1242347 N-[(E)-benzylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine

N-[(E)-benzylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine

Cat. No. B1242347
M. Wt: 328.4 g/mol
InChI Key: MEBSBNKWSNUCMP-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-phenyl-N-[(phenylmethylene)amino]-5-prop-2-enyl-4-pyrimidinamine is a member of pyrimidines.

Scientific Research Applications

Synthesis and Antimicrobial Potential

The compound has been utilized in the synthesis of various heterocyclic compounds, which have shown potential in antimicrobial activities. For instance, the synthesis of triazine linked pyrazole heterocyclics by conventional heating and microwave irradiative cyclocondensation, involving similar compounds, has been reported. These synthesized compounds have demonstrated notable antitubercular and antimicrobial potential against selected microorganisms, establishing a structure-activity relationship (Deohate & Mulani, 2020).

Antitrypanosomal and Antiplasmodial Activities

Novel 2-aminopyrimidine derivatives, closely related to the queried compound, have been prepared and tested for their in vitro activities against organisms causing sleeping sickness and malaria. Some of these compounds showed significant antitrypanosomal and antiplasmodial activities (Hoffelner et al., 2020).

Antioxidant Properties

An organoselenium compound structurally related to N-[(E)-benzylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine has been evaluated for its glutathione peroxidase (GPx)-like activity and antioxidant properties. The study concluded that the compound showed promising antioxidant profiles against lipid peroxidation (Ibrahim et al., 2015).

Synthesis and Characterization of Novel Derivatives

Several novel derivatives of the compound have been synthesized and characterized, showing potential for various biological activities. For instance, the synthesis and antimicrobial evaluation of novel dimethyl triazene incorporated phenylamino pyrimidine derivatives have been explored, demonstrating promising results in vitro (Jadvani & Naliapara, 2021).

properties

Product Name

N-[(E)-benzylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine

Molecular Formula

C21H20N4

Molecular Weight

328.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine

InChI

InChI=1S/C21H20N4/c1-3-10-19-16(2)23-20(18-13-8-5-9-14-18)24-21(19)25-22-15-17-11-6-4-7-12-17/h3-9,11-15H,1,10H2,2H3,(H,23,24,25)/b22-15+

InChI Key

MEBSBNKWSNUCMP-PXLXIMEGSA-N

Isomeric SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)N/N=C/C3=CC=CC=C3)CC=C

SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)NN=CC3=CC=CC=C3)CC=C

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)NN=CC3=CC=CC=C3)CC=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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